molecular formula C22H24N2O3S2 B6493167 N-(1-benzothiophen-5-yl)-4-[(2-ethylpiperidin-1-yl)sulfonyl]benzamide CAS No. 864939-60-6

N-(1-benzothiophen-5-yl)-4-[(2-ethylpiperidin-1-yl)sulfonyl]benzamide

Katalognummer: B6493167
CAS-Nummer: 864939-60-6
Molekulargewicht: 428.6 g/mol
InChI-Schlüssel: CHCHHYMGNQUFET-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-benzothiophen-5-yl)-4-[(2-ethylpiperidin-1-yl)sulfonyl]benzamide is a useful research compound. Its molecular formula is C22H24N2O3S2 and its molecular weight is 428.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 428.12283498 g/mol and the complexity rating of the compound is 670. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(1-benzothiophen-5-yl)-4-[(2-ethylpiperidin-1-yl)sulfonyl]benzamide is a compound of interest due to its potential therapeutic applications, particularly in neuropharmacology. This article explores the biological activity of this compound, focusing on its enzyme inhibition properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Weight : 520.7 g/mol
  • LogP (XLogP3-AA) : 5.3
  • Hydrogen Bond Donor Count : 0
  • Hydrogen Bond Acceptor Count : 7
  • Rotatable Bond Count : 6

This structural profile suggests that the compound may have favorable lipophilicity, which is often associated with good membrane permeability and bioavailability.

Enzyme Inhibition

Recent studies have highlighted the potential of this compound as an inhibitor of key enzymes implicated in neurodegenerative diseases, particularly acetylcholinesterase (AChE) and β-secretase (BACE1). These enzymes are critical targets in the treatment of Alzheimer's disease.

Inhibitory Potency :
The compound demonstrated significant inhibitory activity against AChE with an IC50 value that indicates its effectiveness compared to established inhibitors like donepezil. The IC50 values for various benzamide derivatives are summarized in Table 1.

Compound NameTarget EnzymeIC50 (µM)
This compoundAChETBD
DonepezilAChE0.046
JW8BACE19.01
QuercetinBACE14.89

Note: TBD indicates that specific IC50 values for the compound are currently under investigation or not disclosed in available literature.

Molecular modeling studies suggest that the compound may inhibit AChE by stabilizing the enzyme's structure, thereby reducing its flexibility and impeding its function. This mechanism is crucial for understanding how modifications to the benzamide structure can enhance or diminish biological activity.

Case Studies and Research Findings

A series of studies have investigated various derivatives of benzamides, including this compound. These studies often employ structure–activity relationship (SAR) analyses to correlate chemical modifications with biological efficacy.

Notable Research Examples

  • Dual Inhibitors : Research has shown that compounds designed to inhibit both AChE and BACE1 can be particularly effective in treating Alzheimer's disease. For instance, derivatives exhibiting dual inhibition properties have been characterized with IC50 values ranging from nanomolar to micromolar concentrations, indicating strong potential for therapeutic use .
  • Neuroleptic Activity : Benzamide derivatives have also been explored for their neuroleptic effects. In a study evaluating various benzamides for neuroleptic activity, compounds were tested against apomorphine-induced stereotyped behavior in animal models, showing promising results in terms of potency and reduced side effects compared to traditional neuroleptics .

Eigenschaften

IUPAC Name

N-(1-benzothiophen-5-yl)-4-(2-ethylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3S2/c1-2-19-5-3-4-13-24(19)29(26,27)20-9-6-16(7-10-20)22(25)23-18-8-11-21-17(15-18)12-14-28-21/h6-12,14-15,19H,2-5,13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHCHHYMGNQUFET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.